2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid
CAS No.: 163006-96-0
Cat. No.: VC0174183
Molecular Formula: C17H26BFO2
Molecular Weight: 292.1965432
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163006-96-0 |
|---|---|
| Molecular Formula | C17H26BFO2 |
| Molecular Weight | 292.1965432 |
Introduction
Chemical Identity and Structural Characteristics
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is identified by multiple CAS registry numbers, with 163006-96-0 being the primary designation and 877052-48-7 as an alternative identifier . The compound has a molecular formula of C₁₇H₂₆BFO₂ and a precise molecular weight of 292.1965432 g/mol .
The structure features several distinctive elements:
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A phenyl ring core with a boronic acid group (-B(OH)₂)
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A fluorine atom substitution at the ortho position (2-position) relative to the boronic acid group
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A trans-4-pentylcyclohexyl substituent at the meta position (4-position) of the phenyl ring
This compound is also known by several synonyms including:
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(2-Fluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid
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Boronic acid, [2-fluoro-4-(trans-4-pentylcyclohexyl)phenyl]-
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[2-fluoro-4-(trans-4-pentylcyclohexyl)phenyl]Boronic acid
The structural representation can be described through standard chemical notations. The IUPAC name is formally given as 2-fluoro-4-(4-pentylcyclohexyl)phenylboronic acid . For computational chemistry purposes, the InChI key is BETRAPJTYYQPQA-HDJSIYSDSA-N, which serves as a unique identifier in chemical databases .
Physical and Chemical Properties
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid presents as a white solid or powder under standard conditions . Its physical and chemical properties have been both experimentally determined and computationally predicted.
Table 1: Physical and Chemical Properties of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid
The reactivity of this compound primarily involves its boronic acid functionality, which is known to participate in various chemical transformations. The fluorine substitution at the ortho position relative to the boronic acid group likely influences both the electronic properties and the reactivity profile of the molecule.
Biological Activity and Applications
Biological Interactions
Research into the biological activity of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid indicates potential interactions with biological systems. While specific studies focusing exclusively on this compound appear limited, boronic acids generally exhibit notable biological properties that may be applicable to this derivative.
| Supplier | Product Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| Chemenu | CM135178 | 95+% | 1g | $335 |
| Alichem | 163006960 | Not specified | 1g | $400 |
| Crysdot | CD12136026 | 95+% | 1g | $402 |
More recent pricing from 2025 may have evolved, but detailed current pricing requires direct supplier consultation. Contemporary suppliers include Dakenchem, Vulcanchem, and Sigma-Aldrich (through Ambeed, Inc.) .
Market Competition
Market competition analysis reveals competition dynamics at multiple levels:
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Company-level competition between manufacturers
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Regional market competition (USA, EU, Japan, China, etc.)
Structural Analogs and Comparative Analysis
Several compounds share structural similarities with 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid. These structural analogs provide context for understanding the specific properties and potential applications of the target compound.
Comparable compounds include:
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5-Cyclopropyl-2-fluorophenylboronic acid
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(2,6-Difluoro-4-propylphenyl)boronic acid
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(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
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(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-yl)boronic acid
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(2-Fluoro-5-isopropylphenyl)boronic acid
These comparisons facilitate understanding of structure-activity relationships and potential application domains for the entire class of compounds.
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